Fluvoxamine-13C, d3 (maleate)

Description

Significance of Stable Isotopes in Advanced Analytical Techniques

Stable, non-radioactive isotopes like Carbon-13 (¹³C) and Deuterium (B1214612) (d or ²H) are invaluable in advanced analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgsymeres.comacs.org These techniques can differentiate between the labeled and unlabeled compounds based on their mass-to-charge ratio or nuclear spin properties. numberanalytics.comwikipedia.org This allows for precise quantification and structural analysis of molecules within complex mixtures. symeres.com The use of stable isotopes is particularly advantageous in human metabolic studies due to their safety, as they are not radioactive. diagnosticsworldnews.comlabinsights.nl

The primary analytical techniques that leverage isotopic labeling include:

Mass Spectrometry (MS): Detects the mass difference between the isotopically labeled compound and its native counterpart. wikipedia.org High-resolution mass spectrometry can even distinguish between isotopes with very small mass differences, such as deuterium and ¹³C. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Identifies atoms with different gyromagnetic ratios, providing detailed structural information about molecules. wikipedia.orgsymeres.com

Role of Labeled Compounds in Mechanistic Elucidation and Pathway Analysis

Isotopically labeled compounds are instrumental in elucidating the mechanisms of chemical reactions and mapping metabolic pathways. fiveable.mesymeres.com By introducing a labeled compound into a biological system, researchers can track its transformation into various metabolites, providing direct insights into biochemical processes. fiveable.mediagnosticsworldnews.com This approach is crucial for understanding how drugs are metabolized by the body (pharmacokinetics) and for identifying the molecules they are converted into. symeres.comacs.org For instance, following the path of a ¹⁴C-labeled drug can reveal its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

Overview of Fluvoxamine-13C, d3 (Maleate) as a Research Probe

Fluvoxamine-13C, d3 (maleate) is a stable isotope-labeled version of fluvoxamine (B1237835) maleate (B1232345). medchemexpress.com Fluvoxamine itself is a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the management of conditions like obsessive-compulsive disorder (OCD). nih.govchemicalbook.comdrugbank.com The labeled form, containing both Carbon-13 and deuterium, is primarily used as an internal standard in quantitative analytical studies. glpbio.com

The introduction of both ¹³C and deuterium atoms provides a distinct mass shift, making it an ideal tool for mass spectrometry-based applications. nih.govsigmaaldrich.com This allows for the accurate measurement of fluvoxamine concentrations in biological samples, which is essential for pharmacokinetic research and therapeutic drug monitoring. The use of such labeled standards helps to correct for variations in sample preparation and instrument response, leading to more precise and reliable results. nih.govsigmaaldrich.com

Interactive Data Tables

Below are tables detailing the chemical properties of Fluvoxamine-13C, d3 (maleate) and a summary of the key research applications of isotopically labeled compounds.

Table 1: Chemical Properties of Fluvoxamine-13C, d3 (maleate)

| Property | Value |

| Chemical Name | Fluvoxamine-¹³C, d₃ maleate medchemexpress.com |

| Synonyms | (E)-5-(Methoxy-d3)-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl)oxime Maleate, DU-23000-d3, Luvox-d3 vivanls.com |

| Molecular Formula | C₁₉H₂₂D₃F₃N₂O₆ vivanls.com |

| Molecular Weight | 437.43 g/mol vivanls.com |

| Isotopic Labels | Carbon-13 (¹³C), Deuterium (d) medchemexpress.com |

| Form | Maleate salt medchemexpress.com |

| Unlabeled CAS Number | 61718-82-9 lgcstandards.com |

Table 2: Research Applications of Isotopic Labeling

| Application Area | Description | Key Isotopes Used |

| Mechanistic Studies | Elucidating the step-by-step process of chemical reactions and enzyme kinetics. symeres.com | ²H, ¹³C, ¹⁵N symeres.com |

| Metabolic Pathway Analysis | Tracing the fate of molecules in biological systems to understand metabolic networks. fiveable.mediagnosticsworldnews.com | ¹³C, ¹⁵N, ¹⁸O fiveable.me |

| Pharmacokinetic (ADME) Studies | Determining the absorption, distribution, metabolism, and excretion of drugs. acs.orgnih.gov | ³H, ¹⁴C, Deuterium, ¹³C acs.orgnih.gov |

| Quantitative Analysis | Serving as internal standards for accurate measurement of compound concentrations in complex samples. symeres.com | Deuterium, ¹³C, ¹⁵N symeres.comsigmaaldrich.com |

| Structural Biology | Aiding in the determination of the three-dimensional structures of proteins and other biomolecules using NMR. symeres.com | ¹³C, ¹⁵N symeres.com |

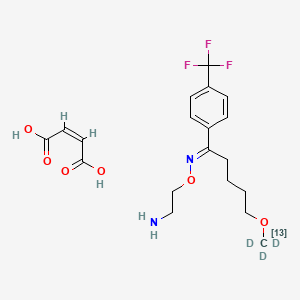

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H25F3N2O6 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuterio(113C)methoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |

InChI |

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1+1D3; |

InChI Key |

LFMYNZPAVPMEGP-IVIIFBLFSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment of Fluvoxamine 13c, D3 Maleate

Retrosynthetic Analysis for Fluvoxamine-13C, d3 (Maleate)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available or easily synthesized precursors. acs.org For Fluvoxamine-13C, d3 (maleate), this analysis is guided by the established synthetic routes of the unlabeled drug. The primary disconnection points are the ether linkage of the oxime and the final salt formation.

The retrosynthetic strategy identifies the following key precursors required for the synthesis of the target molecule:

5-(methoxy-d3)-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime: This precursor carries the deuterium (B1214612) labels. It is synthesized from the corresponding ketone, 5-(methoxy-d3)-1-[4-(trifluoromethyl)phenyl]-1-pentanone .

2-chloroethylamine-1-¹³C hydrochloride: This precursor introduces the Carbon-13 label into the ethylamine (B1201723) side chain.

Maleic acid: This is used in the final step to form the maleate (B1232345) salt.

The synthesis of unlabeled fluvoxamine (B1237835) typically involves the alkylation of 5-methoxy-4'-trifluoromethylvalerophenone oxime with 2-chloroethylamine (B1212225) hydrochloride. epo.orgacs.org The synthesis of the labeled analog follows the same fundamental pathway, but utilizes isotopically enriched starting materials.

Table 1: Key Compounds in the Synthesis of Fluvoxamine-13C, d3 (Maleate)

| Compound Name | Molecular Formula | Role in Synthesis |

| Fluvoxamine-13C, d3 (maleate) | C₁₈¹³CH₂₂D₃F₃N₂O₆ | Target Molecule |

| 5-(methoxy-d3)-1-[4-(trifluoromethyl)phenyl]-1-pentanone | C₁₃H₁₃D₃F₃O₂ | Deuterated Precursor (Ketone) |

| 5-(methoxy-d3)-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime | C₁₃H₁₃D₃F₃NO₂ | Deuterated Precursor (Oxime) |

| 2-chloroethylamine-1-¹³C hydrochloride | ¹³CCH₇Cl₂N | ¹³C-Labeled Precursor |

| Maleic acid | C₄H₄O₄ | Salt-forming agent |

| 5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone | C₁₂H₁₃F₃O₂ | Intermediate for deuterated precursor synthesis |

| [¹³C]ethanolamine hydrochloride | ¹³CCH₈ClNO | Intermediate for ¹³C-labeled precursor synthesis |

The placement of isotopic labels is critical for the function of the internal standard.

Deuterium (d3): The three deuterium atoms are strategically placed on the methoxy (B1213986) group (-OCD₃). This position is chosen because the methoxy group is generally stable under metabolic conditions, minimizing the risk of isotope loss during biological processing. nih.gov The deuteration of methoxy groups is a common strategy in the synthesis of deuterated compounds. acs.orgnih.gov

Carbon-13 (¹³C): A single Carbon-13 atom is incorporated into the ethylamine portion of the molecule, specifically at the carbon adjacent to the nitrogen atom (position 1 of the ethylamine chain). This placement creates a stable, heavy-atom-labeled core that is retained in major metabolites, ensuring its utility as an internal standard across various analytical scenarios. iaea.org

Synthetic Pathways and Methodologies

The synthesis of Fluvoxamine-13C, d3 (maleate) is a multi-step process that requires careful execution and purification at each stage to ensure high isotopic enrichment and chemical purity.

A. Synthesis of 5-(methoxy-d3)-1-[4-(trifluoromethyl)phenyl]-1-pentanone:

The synthesis starts from the commercially available 5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone.

The hydroxyl group is deprotonated using a suitable base (e.g., sodium hydride) to form an alkoxide.

The alkoxide is then alkylated with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I) or methyl-d3 tosylate, to introduce the trideuteromethoxy group. This reaction yields 5-(methoxy-d3)-1-[4-(trifluoromethyl)phenyl]-1-pentanone.

B. Synthesis of 2-chloroethylamine-1-¹³C hydrochloride:

This precursor is typically prepared from ¹³C-labeled ethanolamine. The synthesis of labeled 2-aminoethanol from sodium cyanide (Na¹³CN) has been reported. iaea.org

Ethanolamine-¹³C is then chlorinated. A common method involves reaction with thionyl chloride (SOCl₂) or hydrogen chloride gas in an appropriate solvent. google.comexsyncorp.com This yields 2-chloroethylamine-1-¹³C hydrochloride.

C. Assembly and Salt Formation:

Oximation: The labeled ketone, 5-(methoxy-d3)-1-[4-(trifluoromethyl)phenyl]-1-pentanone, is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium carbonate) to form the corresponding oxime, 5-(methoxy-d3)-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime. acs.org

Alkylation: The resulting labeled oxime is then alkylated with 2-chloroethylamine-1-¹³C hydrochloride. This reaction is typically carried out in a suitable solvent such as n-butanol or toluene, in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide, to form the isotopically labeled Fluvoxamine free base. epo.orggoogle.com

Salt Formation: Finally, the purified Fluvoxamine-13C, d3 free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of maleic acid to precipitate Fluvoxamine-13C, d3 (maleate). googleapis.com The resulting salt is then isolated and purified, often by recrystallization.

Achieving high isotopic purity and chemical yield is paramount in the synthesis of labeled standards. science.govresearchgate.net

Reagent Stoichiometry: An excess of the isotopically labeled reagent (e.g., CD₃I) is often used to drive the labeling reaction to completion and maximize the incorporation of the isotope.

Reaction Conditions: Temperature, reaction time, and choice of solvent and base are carefully optimized for each step. For example, in the alkylation step, reaction temperatures are controlled to minimize side reactions and ensure the formation of the desired E-isomer of the oxime ether. googleapis.com

Purification: Chromatographic techniques, such as column chromatography, are essential for separating the desired labeled product from any unlabeled or partially labeled impurities, as well as other reaction byproducts. nih.gov Recrystallization is a critical final step to ensure high chemical purity of the maleate salt. googleapis.com

Table 2: Illustrative Reaction Parameters for Optimization

| Step | Parameter | Condition Range/Options | Goal |

| Oximation | Solvent | Methanol, Ethanol | Maximize yield of the desired E-isomer |

| Base | Sodium Carbonate, Sodium Bicarbonate | Neutralize HCl byproduct | |

| Temperature | 40-60 °C | Drive reaction to completion without degradation | |

| Alkylation | Solvent | Toluene, n-Butanol, DMF | Facilitate reaction and product isolation |

| Base | Potassium Hydroxide, Sodium Hydroxide | Deprotonate oxime for nucleophilic attack | |

| Temperature | 30-50 °C | Control regioselectivity and minimize side products | |

| Salt Formation | Solvent | Ethanol, Acetonitrile (B52724), Water | Ensure complete precipitation and high purity |

| Temperature | Cooling to 0-5 °C | Maximize crystallization and yield |

Transitioning the synthesis from a laboratory scale to a larger scale for producing research quantities presents several challenges. nih.govalmacgroup.com

Cost and Availability of Labeled Materials: Isotopically labeled starting materials, particularly those with high enrichment levels, are significantly more expensive than their unlabeled counterparts. Efficient use of these materials is a primary concern in process development. scripps.edu

Process Robustness: The synthetic route must be robust and reproducible to ensure consistent quality and isotopic enrichment across different batches. This involves stringent control over all reaction parameters.

Purification at Scale: Purification methods like chromatography can become more challenging and costly at larger scales. Developing efficient crystallization and recrystallization protocols is crucial for achieving the high purity required for analytical standards.

Analytical Control: Comprehensive analytical testing, including Mass Spectrometry (to confirm isotopic incorporation and purity) and NMR spectroscopy (to confirm structure and label position), is required for quality control of the final product.

The successful synthesis of Fluvoxamine-13C, d3 (maleate) is a testament to the precision of modern synthetic organic chemistry, providing researchers with an invaluable tool for advancing pharmaceutical and metabolic research.

Advanced Characterization of Synthesized Labeled Compound

Following synthesis, the Fluvoxamine-13C, d3 (maleate) compound undergoes extensive analytical testing to confirm its identity, isotopic abundance, label position, and chemical purity.

High-Resolution Mass Spectrometry for Isotopic Abundance Verification

High-Resolution Mass Spectrometry (HRMS), often utilizing technologies like Orbitrap mass analyzers, is a definitive technique for verifying the successful incorporation of stable isotopes and determining the isotopic abundance. researchgate.netgoogle.com HRMS provides highly accurate mass measurements, allowing for the clear differentiation between the labeled compound and its unlabeled counterpart. google.com

In the analysis of Fluvoxamine-13C, d3, the instrument would be operated in full-scan mode to detect the protonated molecular ion [M+H]⁺. The unlabeled fluvoxamine has a monoisotopic mass of 318.1507 g/mol . The incorporation of one ¹³C atom and three deuterium atoms results in a significant mass shift. The analysis confirms the identity of the compound by matching the measured accurate mass to the theoretical calculated mass. The relative intensity of the mass peak for the labeled compound compared to any residual unlabeled compound is used to calculate the isotopic enrichment.

Table 1: Representative HRMS Data for Fluvoxamine-13C, d3

| Analyte | Theoretical Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Mass Error (ppm) | Isotopic Purity |

|---|---|---|---|---|

| Fluvoxamine | 319.1541 | - | - | <0.5% |

This table contains representative data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Label Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously confirming the precise location of the isotopic labels within the molecular structure. Both ¹³C-NMR and ²H-NMR (Deuterium NMR) are employed.

¹³C-NMR Spectroscopy: The ¹³C isotope has a nuclear magnetic moment, and its presence can be detected by ¹³C-NMR. libretexts.org In a proton-decoupled ¹³C-NMR spectrum of Fluvoxamine-13C, d3, the signal corresponding to the methoxy carbon (-O¹³CH₃) would show a significantly enhanced intensity compared to the other carbon signals, which are present at natural abundance (approx. 1.1%). frontiersin.org This confirms the ¹³C label is at the intended methoxy position. Furthermore, the signal for this carbon will be split into a multiplet due to coupling with the attached deuterium atoms, providing further structural confirmation.

²H-NMR (Deuterium NMR) Spectroscopy: Deuterium NMR is highly effective for analyzing highly deuterated compounds. sigmaaldrich.com This technique directly observes the deuterium nuclei. In the ²H-NMR spectrum of Fluvoxamine-13C, d3, a single, strong resonance would be expected in the region corresponding to a methoxy group. The integration of this peak can be used to quantify the level of deuteration. sigmaaldrich.com The absence of significant signals at other positions confirms that deuteration occurred specifically at the methoxy group.

Table 2: Predicted NMR Chemical Shifts for Labeled Positions in Fluvoxamine-13C, d3

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Comments |

|---|---|---|---|

| ¹³C | ~55-56 | Multiplet (due to C-D coupling) | Signal for the labeled methoxy carbon (-O¹³CD₃). |

Note: Chemical shifts are approximate and depend on the solvent and experimental conditions. Data is for illustrative purposes.

Chromatographic Purity Assessment of Labeled Material

The chemical purity of the final Fluvoxamine-13C, d3 (maleate) product is assessed using High-Performance Liquid Chromatography (HPLC), typically coupled with UV detection. nih.govnih.gov This analysis ensures that the labeled compound is free from starting materials, synthetic by-products, or other impurities that could interfere with its use as an internal standard.

A stability-indicating HPLC method is often developed and validated for this purpose. nih.gov Such a method can separate the active ingredient from any potential degradants. The analysis involves injecting the sample onto a suitable column, such as a C18 or a cyano (CN) column, and eluting it with a specific mobile phase under isocratic or gradient conditions. nih.govresearchgate.net The purity is determined by measuring the area of the main peak relative to the total area of all peaks detected in the chromatogram. Regulatory standards often require a purity of 98% or higher.

Table 3: Typical HPLC Purity Analysis Parameters and Results

| Parameter | Value |

|---|---|

| Chromatographic System | HPLC with UV Detector |

| Column | Nova-Pak CN, 4 µm |

| Mobile Phase | Acetonitrile : 50 mM K₂HPO₄ buffer (pH 7.0) (40:60, v/v) nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 235 nm nih.gov |

| Retention Time | ~6-8 minutes |

| Purity Specification | ≥98.0% |

| Result (Example) | 99.7% |

This table outlines typical conditions and is for illustrative purposes. Actual parameters may vary.

Advanced Analytical Methodologies for Fluvoxamine 13c, D3 Maleate in Complex Matrices

Development of Highly Sensitive and Selective Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

The quantification of fluvoxamine (B1237835) in complex matrices necessitates analytical methods that are both highly sensitive, to detect low concentrations, and highly selective, to differentiate the analyte from endogenous interferences. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this purpose. The development of these methods hinges on meticulous optimization of both the chromatographic separation and the mass spectrometric detection.

In this context, Fluvoxamine-13C, d3 (maleate) serves as the ideal internal standard. It is added to samples at a known concentration at the beginning of the workflow. Because it is chemically homologous to the native fluvoxamine, it experiences the same potential losses during extraction and the same ionization suppression or enhancement effects in the mass spectrometer. By measuring the ratio of the native analyte's signal to the labeled standard's signal, these variations are normalized, enabling precise and accurate quantification that would be otherwise unattainable. Several studies have detailed the development of sensitive LC-MS/MS methods for fluvoxamine, achieving low limits of quantification necessary for pharmacokinetic studies massbank.eu.

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization

Ultra-High Performance Liquid Chromatography (UHPLC) enhances the speed, resolution, and sensitivity of separations compared to traditional HPLC by using columns with smaller particle sizes (typically <2 µm). The optimization of UHPLC parameters is critical for resolving fluvoxamine from its metabolites and other matrix components in a short analysis time.

Key parameters for optimization include the stationary phase (column chemistry), mobile phase composition, and instrument settings. C18 reversed-phase columns are commonly employed due to their hydrophobicity, which provides good retention for fluvoxamine. The mobile phase typically consists of an aqueous component (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure sharp peak shapes and efficient elution of all compounds. The use of a stable isotope-labeled internal standard like Fluvoxamine-13C, d3 is crucial as it co-elutes with the unlabeled fluvoxamine, ensuring that any chromatographic variability affects both compounds equally. One validated UPLC method utilized a Hypurity C18 column with a mobile phase of Acetone-M and a buffer, achieving a total run time of just 3.0 minutes ijbpas.com.

Table 1: Example of Optimized UHPLC-MS/MS Parameters for Fluvoxamine Analysis

| Parameter | Condition |

|---|---|

| Column | Hypurity C18 (50 mm x 4.6 mm, 5µm) ijbpas.com |

| Mobile Phase | Acetone-M: Buffer (75:25, v/v) ijbpas.com |

| Flow Rate | 0.600 mL/min ijbpas.com |

| Injection Volume | 10 µL ijbpas.com |

| Column Temperature | 40°C ijbpas.com |

| Autosampler Temp. | 10°C ijbpas.com |

| Run Time | 3.0 minutes ijbpas.com |

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity

Tandem mass spectrometry (MS/MS) is the key to achieving exceptional specificity in complex sample analysis. This technique involves multiple stages of mass analysis. First, the precursor ion (the ionized molecule of interest, e.g., protonated fluvoxamine) is selected by the first mass analyzer. This ion is then fragmented by collision with an inert gas in a collision cell. The resulting product ions are then separated and detected by a second mass analyzer.

This process is typically performed in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect one or more specific precursor-to-product ion transitions for each compound. For quantification, a specific transition is monitored for fluvoxamine, and a corresponding, mass-shifted transition is monitored for the Fluvoxamine-13C, d3 internal standard. Because it is highly improbable that an interfering compound would have the same retention time, the same precursor ion mass, and fragment to produce the same product ion mass, MRM provides extremely high specificity and reduces chemical noise. Ionization is typically achieved using an electrospray ionization (ESI) source operating in positive ion mode.

Table 2: Representative MRM Transitions for Fluvoxamine and a Labeled Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Fluvoxamine | 319.2 | 134.1 | ESI+ |

| Fluvoxamine-13C, d3 | 323.2 | 138.1 | ESI+ |

Note: These are representative values. The exact mass of Fluvoxamine-13C, d3 and its product ion would depend on the specific positions of the isotopic labels. The precursor ion corresponds to [M+H]+.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements (typically with an error of less than 5 parts per million). This capability offers a significant advantage in analyzing complex samples. While tandem MS/MS relies on specific fragmentation patterns, HRMS can unequivocally determine the elemental composition of an ion based on its exact mass.

In the context of fluvoxamine analysis, HRMS can be used to confirm the identity of the analyte and its metabolites, even without authentic standards for every metabolite. For instance, an LC-QTOF analytical procedure was successfully used to identify the fluvoxamine acid metabolite in various biological fluids nih.gov. The high resolving power of these instruments can also separate the analyte signal from isobaric interferences—other compounds that have the same nominal mass but a slightly different exact mass—which might not be resolved by a lower-resolution triple quadrupole instrument. This provides an additional layer of confidence in the identification and quantification of fluvoxamine, complementing the use of Fluvoxamine-13C, d3 as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Degradants

While LC-MS is generally the preferred method for analyzing fluvoxamine, Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, particularly for certain metabolites or degradation products that are sufficiently volatile and thermally stable. In some cases, derivatization may be required to increase the volatility of the analytes. For example, a GC-MS method was developed for the simultaneous determination of plasma concentrations of fluvoxamine and other antidepressants after derivatization nih.gov. This method demonstrated good linearity and achieved a limit of quantitation of 2 ng/mL for fluvoxamine nih.gov. GC-MS has also been employed in broader toxicological screenings of blood samples where fluvoxamine was among the identified substances nih.gov. The use of a stable isotope-labeled standard like Fluvoxamine-13C, d3 would be equally beneficial in GC-MS to control for variability in derivatization efficiency and injection volume.

Application of Isotopic Dilution Mass Spectrometry for Absolute Quantification

Isotopic Dilution Mass Spectrometry (IDMS) is a reference technique for achieving the highest level of accuracy in quantitative analysis. It is the definitive application for stable isotope-labeled internal standards like Fluvoxamine-13C, d3 (maleate). The fundamental principle of IDMS is the addition of a known amount of an isotopically labeled version of the analyte to the sample prior to any processing steps.

The labeled standard (e.g., Fluvoxamine-13C, d3) and the native analyte (fluvoxamine) are assumed to be indistinguishable during extraction, cleanup, derivatization, and chromatography. Consequently, any loss of analyte during sample preparation is perfectly mirrored by a proportional loss of the internal standard. When the sample is analyzed by MS, the instrument measures the relative response of the two forms. Since the amount of the added standard is known, the amount of the native analyte in the original sample can be calculated with high precision and accuracy from the measured isotope ratio. This approach effectively cancels out errors arising from both procedural losses and matrix-induced signal variations, enabling absolute quantification. A study quantifying fluvoxamine in plasma successfully used this principle with Fluvoxamine D4 as the internal standard, demonstrating the method's robustness ijbpas.com.

Quantification in Biological Fluids (Non-Human)

The development and validation of analytical methods in non-human biological fluids is a critical step in preclinical research and pharmacokinetic studies. Isotopic dilution LC-MS/MS methods are frequently used to measure fluvoxamine concentrations in matrices such as rat plasma and brain tissue. These studies are essential for understanding the absorption, distribution, metabolism, and excretion of a drug.

For example, an LC-MS/MS analysis was used to quantify fluvoxamine levels in rat plasma, brain extracellular fluid (ECF), and brain tissue. The method achieved a limit of quantification (LOQ) of 1 ng/mL in all three matrices, demonstrating excellent sensitivity for pharmacokinetic modeling. Another HPLC-based method was developed and validated for characterizing the pharmacokinetics of fluvoxamine in rats, with an LOQ of 5 ng/mL in plasma and demonstrated accuracy and precision across the calibration range. The use of Fluvoxamine-13C, d3 in such studies ensures the reliability of the quantitative data, which is paramount for making informed decisions in drug development.

Table 3: Performance of an Analytical Method for Fluvoxamine in Rat Plasma

| Parameter | Result |

|---|---|

| Matrix | Rat Plasma |

| Linearity Range | 5-5000 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Accuracy | -2.94% to 4.82% |

| Within- and Between-Day Precision (%RSD) | < 8% |

Quantification in Environmental Samples

The quantification of pharmaceuticals in environmental matrices, such as wastewater, surface water, and soil, presents significant analytical challenges due to the complexity of the samples and the typically low concentrations of the analytes. Fluvoxamine-13C, d3 (maleate), as an isotopically labeled analog of the parent drug, is an ideal internal standard for quantification methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, matrix effects, and instrument response. cerilliant.com

The principle of this method, known as isotope dilution mass spectrometry (IDMS), involves adding a known quantity of Fluvoxamine-13C, d3 (maleate) to the environmental sample prior to extraction and analysis. Because the SIL internal standard is chemically identical to the analyte (unlabeled fluvoxamine), it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, it is distinguishable by its higher mass due to the presence of the 13C and deuterium (B1214612) atoms. The mass spectrometer detects and quantifies both the native analyte and the labeled internal standard. The ratio of the response of the analyte to the internal standard is then used to calculate the concentration of fluvoxamine in the original sample, providing a highly accurate and precise measurement.

Method validation for quantifying fluvoxamine in environmental samples using Fluvoxamine-13C, d3 as an internal standard would typically involve assessing parameters such as linearity, limit of quantification (LOQ), accuracy, and precision. The limit of quantification for fluvoxamine in complex biological matrices like plasma has been reported to be as low as 1 ng/mL, and similar sensitivities are achievable in environmental water samples with appropriate pre-concentration steps. nih.gov

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Linearity (r²) | > 0.995 | Indicates the direct proportionality of the instrument response to the analyte concentration over a specific range. |

| Limit of Quantification (LOQ) | 0.5 - 10 ng/L | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |

| Accuracy (Recovery) | 85 - 115% | Measures the closeness of the determined value to the true value, often assessed by spiking blank environmental samples with a known concentration. |

| Precision (RSD) | < 15% | Expresses the degree of scatter between a series of measurements, indicating the method's reproducibility. RSD stands for Relative Standard Deviation. |

| Matrix Effect | Analyte- and matrix-dependent | The alteration of ionization efficiency by co-eluting compounds from the sample matrix. The use of a SIL internal standard is crucial for mitigating this effect. |

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. For isotopically labeled compounds like Fluvoxamine-13C, d3, advanced NMR techniques provide a detailed "fingerprint" that confirms the precise location and incorporation of the isotopic labels, going far beyond simple structural confirmation.

The presence of a ¹³C atom at a specific position in the molecule provides a site for direct observation via ¹³C NMR without the need to rely on the low natural abundance (1.1%) of this isotope. udel.edu This results in a significantly enhanced signal for the labeled carbon atom. Advanced two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate the labeled ¹³C nucleus with attached protons (¹H) and those several bonds away. This unequivocally confirms the position of the ¹³C label within the molecular framework.

The deuterium (d3) label, typically on a methyl group, also has a distinct effect on the NMR spectra. Deuterium has a nuclear spin of 1 and is NMR active, but it is typically not observed directly in ¹H or ¹³C NMR. Its presence has two main effects:

In ¹H NMR: The signal for the protons on the labeled group (e.g., a -OCH₃ group becoming -OCD₃) will disappear from the proton spectrum.

In ¹³C NMR: The carbon atom attached to the deuterium atoms will exhibit a multiplet pattern (due to C-D coupling) and will experience an "isotope shift," a small change in its chemical shift compared to the unlabeled compound. nih.gov Furthermore, the deuterium atoms cause a significant reduction in the intensity of the attached carbon's signal due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from protons.

These specific alterations in the NMR spectra serve as a unique fingerprint, confirming the identity and isotopic labeling pattern of Fluvoxamine-13C, d3 (maleate).

| Spectroscopic Technique | Observed Effect | Reason |

|---|---|---|

| ¹³C NMR | Greatly enhanced signal intensity for one carbon | Enrichment with the ¹³C isotope at a specific position. rsc.org |

| ¹³C NMR | Appearance of a multiplet and reduced intensity for the carbon attached to deuterium | Spin-spin coupling with deuterium (spin I=1) and loss of NOE enhancement. |

| ¹H NMR | Disappearance of the methoxy (B1213986) proton signal | Replacement of protons with deuterium atoms in the d3-methoxy group. |

| 2D NMR (HSQC/HMBC) | Specific correlations to the ¹³C-labeled carbon | Provides unequivocal confirmation of the label's position by showing through-bond connectivity to nearby protons. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a molecular fingerprint based on the vibrations of its chemical bonds. americanpharmaceuticalreview.com The introduction of heavier isotopes, such as ¹³C and deuterium, into a molecule alters its vibrational frequencies in a predictable manner. This phenomenon is a direct consequence of the principles of the harmonic oscillator model in physics, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. libretexts.org

For Fluvoxamine-13C, d3 (maleate), the isotopic labels serve as vibrational probes. For example, if the ¹³C label is part of a carbonyl group (C=O), the C=O stretching frequency will be lower (red-shifted) compared to the same bond with a ¹²C atom. Similarly, the C-D bonds of the d3-methoxy group will vibrate at a significantly lower frequency than the corresponding C-H bonds in the unlabeled compound. The theoretical frequency shift for a C-H stretch to a C-D stretch is approximately a factor of 1/√2, or about 0.71. libretexts.org

By comparing the IR and Raman spectra of the labeled and unlabeled compounds, researchers can:

Confirm Isotopic Incorporation: The appearance of new bands at lower frequencies and the reduction in intensity of the original bands confirm the presence of the heavier isotopes.

Assign Vibrational Modes: The specific shifts allow for the unambiguous assignment of vibrational modes to particular functional groups. For instance, observing a shift in a band around 1700 cm⁻¹ upon ¹³C labeling would confirm its assignment as the carbonyl stretch.

Study Intermolecular Interactions: Isotopic substitution can subtly alter hydrogen bonding and other intermolecular interactions, which can be observed as small shifts in the vibrational frequencies of the involved functional groups. mdpi.com

This detailed vibrational analysis provides a high degree of confidence in the structural integrity and isotopic purity of Fluvoxamine-13C, d3 (maleate).

| Vibrational Mode | Typical Frequency (Unlabeled) | Expected Frequency (Labeled) | Reason for Shift |

|---|---|---|---|

| C-H Stretch (in -OCH₃) | ~2950 cm⁻¹ | ~2100 cm⁻¹ (for C-D) | Increased reduced mass of the C-D bond compared to C-H. |

| ¹²C=O Stretch | ~1710 cm⁻¹ | ~1670 cm⁻¹ (for ¹³C=O) | Increased reduced mass of the ¹³C=O bond compared to ¹²C=O. |

Investigation of Metabolic Pathways and Biotransformation Using Fluvoxamine 13c, D3 Maleate

In Vitro Metabolism Studies

In vitro systems are indispensable for dissecting the metabolic fate of xenobiotics in a controlled environment. By using Fluvoxamine-13C, d3 (maleate) in these systems, researchers can identify the primary sites of metabolism, the enzymes involved, and the chemical structures of the resulting metabolites.

The liver is the primary organ for drug metabolism, a process segregated between different subcellular fractions. Studies using human liver microsomes and cytosol have been crucial in elucidating the biotransformation of fluvoxamine (B1237835). Fluvoxamine undergoes extensive hepatic metabolism, primarily through oxidative pathways. hres.canih.gov

The principal metabolic route is a two-step oxidation process. nih.gov The initial step, the conversion of fluvoxamine to an intermediate, fluvoxamino alcohol, occurs within the hepatic microsomes. nih.gov Subsequent oxidation of this alcohol intermediate to the main metabolite, fluvoxamino acid, is carried out by enzymes located in the liver cytosol, specifically alcohol dehydrogenase. nih.gov

Kinetic studies in pooled human liver microsomes have characterized the first step of this pathway. nih.gov The formation of fluvoxamino alcohol from fluvoxamine demonstrated Michaelis-Menten kinetics with the following parameters:

| Parameter | Value |

| Km (Michaelis constant) | 76.3 µM |

| Vmax (Maximum reaction velocity) | 37.5 pmol/min/mg protein |

| Data derived from studies on the biotransformation of fluvoxamine in human liver microsomes. nih.gov |

To pinpoint the specific enzymes responsible for metabolism, studies utilize recombinant enzymes. This approach has identified Cytochrome P450 (CYP) 2D6 as the primary enzyme mediating the first oxidative step in fluvoxamine's major metabolic pathway—the formation of fluvoxamino alcohol. nih.govclinpgx.org Experiments using a panel of cDNA-expressed human CYP enzymes confirmed that only CYP2D6 exhibited substantial activity for this conversion. nih.gov This finding was further substantiated by inhibition studies, where quinidine, a specific CYP2D6 inhibitor, significantly blocked the formation of fluvoxamino alcohol with a Ki value of 2.2 µM. nih.gov

While CYP2D6 is key to the main pathway, other enzymes are also involved in fluvoxamine's broader metabolism. CYP1A2 is responsible for metabolic pathways involving the substitution or removal of the amino group, which account for a significant portion (20-40%) of urinary metabolites. clinpgx.org Fluvoxamine is also noted as a potent inhibitor of CYP1A2 and a weaker inhibitor of CYP2C9, CYP2C19, and CYP3A4. nih.govnih.govresearchgate.net

Table 1: Key Enzymes in Fluvoxamine Biotransformation

| Enzyme | Role in Fluvoxamine Metabolism | Key Findings |

|---|---|---|

| CYP2D6 | Catalyzes the primary oxidation step: fluvoxamine to fluvoxamino alcohol. nih.govclinpgx.org | Predominant enzyme in the major metabolic pathway. nih.gov |

| CYP1A2 | Mediates substitution or removal of the amino group. clinpgx.org | Fluvoxamine is a potent inhibitor of this enzyme. nih.govnih.gov |

| Alcohol Dehydrogenase | Catalyzes the second oxidation step: fluvoxamino alcohol to fluvoxamino acid. nih.gov | Cytosolic enzyme essential for the formation of the main metabolite. nih.gov |

| CYP2C9, CYP2C19, CYP3A4 | Minor metabolic pathways. | Fluvoxamine acts as a weak inhibitor of these enzymes. nih.govresearchgate.net |

Phase I metabolism involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For fluvoxamine, the main Phase I pathway is oxidative demethylation. hres.ca Extensive research has led to the identification of at least nine distinct metabolites in humans. hres.canih.govdrugbank.com

The primary and most abundant metabolite is fluvoxamino acid, formed via the two-step oxidation of the methoxy (B1213986) group. nih.govclinpgx.org Another significant Phase I pathway involves the oxidative removal of the primary amino group. nih.gov The structures of these metabolites have been elucidated using techniques like mass spectrometry and UV spectroscopy. nih.gov Importantly, the major metabolites of fluvoxamine are considered to have negligible pharmacological activity. hres.ca

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. While Phase I pathways are dominant for fluvoxamine, Phase II conjugates have also been identified. In mice, the alcohol intermediate can undergo glucuronidation. nih.gov In humans, N-acetyl fluvoxamine acid has been identified, indicating that N-acetylation is a relevant conjugation pathway. clinpgx.org This N-acetylated analog, along with fluvoxamine acid, constitutes about 60% of the urinary excretion products. drugbank.com

Stereochemistry can significantly influence drug metabolism. Fluvoxamine possesses an (E)-configuration around the C=N double bond of its oxime ether group. nih.gov It does not have a chiral center, so it does not exist as optical isomers. nih.gov However, metabolic studies in animals have revealed that while the parent drug is in the (E)-form, several of its metabolites can be found in both (E)- and (Z)-forms, indicating that isomerization can occur during or after the metabolic process. nih.gov

In Vivo Metabolism in Non-Human Animal Models

In vivo studies in animal models are critical for understanding the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME). The use of radiolabeled fluvoxamine (14C-fluvoxamine) has provided valuable insights into its metabolic fate in species such as dogs, rats, hamsters, and mice. nih.gov

These studies show a consistent primary metabolic path across different species, focusing on the degradation of the aliphatic methoxyl group. nih.govscilit.com However, species-specific differences in metabolite profiles were observed. In dogs, rats, and hamsters, the major urinary metabolite was fluvoxamino acid. nih.gov In contrast, for mice, the glucuronidated form of fluvoxamino alcohol was found to be as significant as fluvoxamino acid. nih.gov Minor metabolic pathways, such as the formation of a methyl ester or products of acetylation, were also detected in mice and hamsters. nih.gov

Table 2: Major Identified Metabolites of Fluvoxamine in In Vitro and In Vivo Models

| Metabolite | Metabolic Pathway | Species Identified In |

|---|---|---|

| Fluvoxamino alcohol | Phase I: Oxidation (intermediate) | Human (in vitro), Mouse nih.govnih.gov |

| Fluvoxamino acid | Phase I: Oxidation (major metabolite) | Human, Dog, Rat, Hamster drugbank.comnih.govnih.gov |

| Fluvoxamino alcohol glucuronide | Phase II: Glucuronidation | Mouse nih.gov |

| N-acetyl fluvoxamine acid | Phase II: N-acetylation | Human clinpgx.org |

| (E)- and (Z)-isomers of metabolites | Isomerization | Dog, Rat, Hamster, Mouse nih.gov |

Metabolite Profiling and Identification in Biological Samples (e.g., plasma, urine, bile)

The administration of Fluvoxamine-13C, d3 (maleate) enables detailed metabolite profiling in various biological matrices. Following a radiolabeled oral dose, a significant percentage of the drug-related products can be recovered in the urine. nih.gov Studies have identified multiple metabolites, with the primary route of metabolism involving oxidative degradation. nih.gov

In human studies, up to eleven metabolites have been identified in urine, with nine being structurally characterized. nih.govclinpgx.org The major metabolite found is fluvoxamine acid, which, along with its N-acetylated counterpart, can account for approximately 60% of the urinary excretion products. nih.govdrugbank.com This carboxylic acid derivative is formed through the oxidative elimination of the methoxyl group. nih.gov Another significant metabolic pathway involves the removal of the primary amino group. nih.gov

The use of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), allows for the sensitive and specific detection of fluvoxamine and its metabolites in biological fluids like plasma, urine, and bile. nih.govdocumentsdelivered.com For instance, fluvoxamine acid has been identified in urine, bile, and cardiac blood in postmortem analyses. nih.gov The distinct mass shift introduced by the ¹³C and deuterium (B1214612) labels in Fluvoxamine-13C, d3 (maleate) facilitates the differentiation of drug-related material from endogenous compounds, thereby aiding in the unambiguous identification of metabolites.

Table 1: Major Metabolites of Fluvoxamine Identified in Human Biological Samples

| Metabolite Name | Percentage of Urinary Excretion | Metabolic Pathway |

| Fluvoxamine Acid | ~60% (with N-acetylated analog) | Oxidative demethylation |

| N-acetyl fluvoxamine acid | Part of the ~60% | Acetylation |

| Metabolite m3 | 20-40% (involving amino group removal) | Removal of the amino branch |

This table is based on data from multiple sources and represents an approximation of metabolite distribution.

Comparative Metabolic Fate Across Animal Species

Studies involving ¹⁴C-labeled fluvoxamine have been conducted in various animal species, including dogs, rats, hamsters, and mice, to understand the comparative metabolic fate of the drug. nih.gov In all these species, the primary site of metabolic degradation is the aliphatic methoxyl group. nih.gov

While the formation of the corresponding carboxylic acid is the main metabolic route in dogs, rats, and hamsters, the metabolic profile in mice shows a significant amount of the corresponding alcohol, which is then glucuronidated. nih.gov Minor metabolic pathways observed in mice and hamsters include the formation of a methyl ester. nih.gov Acetylation or oxidative removal of the primary amino group were found to be minor routes of metabolism across the studied species. nih.gov Interestingly, while fluvoxamine exists in the (E)-configuration, several of its metabolites have been found in both (E)- and (Z)-forms. nih.gov The parent drug was only detected in the urine of dogs, and it constituted less than 10% of the urinary radioactivity. nih.gov

These cross-species comparisons, aided by the use of isotopically labeled compounds, are crucial for extrapolating preclinical animal data to human clinical scenarios and for understanding potential species-specific differences in drug metabolism.

Kinetic Isotope Effects in Metabolic Transformations

The substitution of atoms with their heavier isotopes, such as in Fluvoxamine-13C, d3 (maleate), can lead to kinetic isotope effects (KIEs). nih.gov A KIE occurs when the rate of a chemical reaction is altered due to the presence of a heavier isotope at or near the bond being broken or formed. Generally, bonds involving heavier isotopes are stronger and require more energy to break, which can result in a slower reaction rate. nih.gov

In the context of drug metabolism, KIEs can influence the rate of enzymatic reactions. nih.gov For example, if a C-H bond is cleaved in the rate-determining step of a metabolic reaction, replacing hydrogen with deuterium (a C-D bond) can significantly slow down the reaction. Similarly, the presence of ¹³C can affect the kinetics of enzymatic conversions. nih.gov

Biotransformation Mechanisms and Enzymatic Catalysis

The biotransformation of fluvoxamine is a complex process mediated by various enzymes, primarily within the liver. The use of labeled compounds like Fluvoxamine-13C, d3 (maleate) is instrumental in elucidating the specific enzymatic pathways and mechanisms involved.

Role of Specific Enzymes in Labeled Compound Transformation

The metabolism of fluvoxamine is predominantly carried out by the cytochrome P450 (CYP) enzyme system. clinpgx.org In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have identified CYP2D6 as the primary enzyme responsible for the initial step of fluvoxamine's major metabolic pathway. nih.gov This step involves the oxidative demethylation of the methoxy group to form a fluvoxaminoalcohol intermediate. clinpgx.orgnih.gov

The formation of this alcohol intermediate is significantly inhibited by quinidine, a specific inhibitor of CYP2D6. nih.gov Subsequent oxidation of the fluvoxaminoalcohol to the main metabolite, fluvoxamine acid, is catalyzed by alcohol dehydrogenase. clinpgx.orgnih.gov This second step is potently inhibited by 4-methylpyrazole. nih.gov

CYP1A2 also plays a role in fluvoxamine metabolism, being responsible for the substitution or removal of the amino group, which accounts for 20-40% of the urinary metabolites. clinpgx.org Additionally, studies have indicated that fluvoxamine can act as an inhibitor of other CYP enzymes, such as CYP2C9 and CYP2C19. nih.govnih.gov The use of Fluvoxamine-13C, d3 (maleate) allows for precise quantification of the flux through these different enzymatic pathways.

Table 2: Key Enzymes in Fluvoxamine Biotransformation

| Enzyme | Role in Metabolism | Metabolic Step |

| CYP2D6 | Major enzyme in the primary metabolic pathway | Oxidative demethylation to fluvoxaminoalcohol |

| Alcohol Dehydrogenase | Second step in the primary pathway | Oxidation of fluvoxaminoalcohol to fluvoxamine acid |

| CYP1A2 | Alternative metabolic pathway | Substitution or removal of the amino group |

| CYP2C9 | Inhibited by fluvoxamine | Not a primary metabolic enzyme for fluvoxamine |

| CYP2C19 | Inhibited by fluvoxamine | Not a primary metabolic enzyme for fluvoxamine |

Structure-Metabolism Relationships for Labeled Fluvoxamine

The chemical structure of fluvoxamine dictates its metabolic fate. The presence of the methoxy and aminoethyl side chains provides two primary sites for metabolic attack. The methoxy group is susceptible to oxidative demethylation, leading to the formation of the major carboxylic acid metabolite. nih.govclinpgx.org This pathway is initiated by CYP2D6. nih.govresearchgate.net

The amino group, on the other hand, can be removed or substituted, a process catalyzed by CYP1A2. clinpgx.org The trifluoromethyl group on the benzene (B151609) ring is generally resistant to metabolism and serves as a stable structural feature. The (E)-configuration of the oxime ether is the active form, although some metabolites can exist as a mixture of (E) and (Z) isomers. nih.gov

By using Fluvoxamine-13C, d3 (maleate), researchers can precisely track the transformation of different parts of the molecule. The ¹³C label can be strategically placed within the carbon skeleton to follow the fate of the core structure, while the deuterium labels on the methoxy group can specifically monitor the demethylation process. This detailed structural information is invaluable for understanding how the arrangement of functional groups influences the interaction with metabolic enzymes and the subsequent biotransformation pathways.

Pharmacokinetic Modeling and Disposition Studies in Non Clinical Contexts

Absorption and Distribution Studies (Non-Human)

The initial phase of understanding the pharmacokinetic profile of Fluvoxamine-13C, d3 (maleate) involves characterizing its absorption and subsequent distribution throughout the body in non-human subjects. These studies are pivotal in determining the extent and rate of drug uptake, as well as identifying tissues and organs where the compound and its metabolites accumulate.

Studies utilizing radiolabeled fluvoxamine (B1237835), such as with Carbon-14, have been instrumental in elucidating its tissue distribution. Following oral administration, fluvoxamine is reported to be completely absorbed in rats and dogs. nih.gov The metabolic pathways are also noted to be similar across a range of species including rats, dogs, hamsters, mice, and rabbits. nih.gov

While comprehensive quantitative whole-body autoradiography data for fluvoxamine is not widely available in the public domain, specific studies have quantified its concentration in key tissues. In rat models, the concentration of fluvoxamine in the brain has been a particular focus, given its action as a selective serotonin (B10506) reuptake inhibitor (SSRI).

One study in rats demonstrated that under normal physiological conditions, the mean concentration of fluvoxamine in the brain was 0.95 ± 0.11 µg/g following continuous intravenous infusion. nih.gov This was in comparison to a mean plasma concentration of 0.19 ± 0.01 µg/mL, indicating significant penetration into the central nervous system. nih.gov

Table 1: Fluvoxamine Concentration in Rat Plasma and Brain

| Tissue | Mean Concentration |

| Plasma | 0.19 ± 0.01 µg/mL |

| Brain | 0.95 ± 0.11 µg/g |

Data from a study in control rats with continuous fluvoxamine infusion. nih.gov

The distribution of fluvoxamine is also influenced by its binding to plasma proteins. In vitro binding of fluvoxamine to human plasma proteins is approximately 77%.

The ability of a psychoactive compound to cross the blood-brain barrier (BBB) is fundamental to its therapeutic effect. The penetration of fluvoxamine across the BBB has been investigated in both in vitro models and live animal studies.

Research has shown that fluvoxamine can increase the permeability of the BBB. bioivt.com In an in vitro human co-culture model of the blood-brain barrier, treatment with 80 nM fluvoxamine significantly increased the permeability to 4 kDa FITC-dextran at 1, 2, and 4-hour time points. researchgate.net This suggests that fluvoxamine can modulate the tightness of the endothelial cell junctions that form the barrier.

In vivo studies in adult mice have corroborated these findings. A single injection of fluvoxamine was sufficient to enhance the accumulation of a fluid-phase fluorescent tracer in the brain. bioivt.com This effect is thought to be mediated by an increase in transcytosis, a process of transporting substances across the cell. bioivt.com The brain distribution of fluvoxamine is considered nonlinear, which may be due to the involvement of an active efflux transporter at the blood-brain barrier.

Elimination and Excretion Pathways (Non-Human)

The elimination and excretion of Fluvoxamine-13C, d3 (maleate) are primarily understood through studies with radiolabeled compounds, which allow for the tracking of the parent drug and its metabolites as they are cleared from the body.

The primary route of excretion for fluvoxamine and its metabolites is through the kidneys. nih.gov Following oral administration of 14C-labeled fluvoxamine to various animal species, the radioactivity is predominantly recovered in the urine. nih.gov

The metabolic fate of fluvoxamine has been investigated in dogs, rats, hamsters, and mice. nih.gov In these species, the main metabolic transformation involves the oxidative demethylation of the aliphatic methoxyl group, leading to the formation of a carboxylic acid metabolite. nih.gov This primary metabolite, along with others, is then excreted via the renal system. In mice, a significant portion is also metabolized to the corresponding alcohol and excreted as a glucuronide conjugate. nih.gov The parent fluvoxamine compound was only isolated from the urine of dogs, where it constituted less than 10% of the urinary radioactivity. nih.gov

Mass balance studies are critical for providing a quantitative account of the administered dose of a labeled compound. These studies measure the total radioactivity excreted in urine and feces over a defined period, aiming to recover the entirety of the administered dose.

Table 2: Summary of Excretion of Labeled Fluvoxamine in Animals

| Species | Primary Excretion Route | Major Metabolic Pathway |

| Dog | Urine | Oxidative demethylation |

| Rat | Urine | Oxidative demethylation |

| Hamster | Urine | Oxidative demethylation |

| Mouse | Urine | Oxidative demethylation and glucuronidation |

Information derived from a study with 14C-labeled fluvoxamine. nih.gov

Pharmacokinetic Interactions at the Molecular Level (In Vitro)

The potential for a drug to interact with other co-administered substances is often assessed through in vitro studies that examine its effect on drug-metabolizing enzymes. Fluvoxamine is a known inhibitor of several cytochrome P450 (CYP) isoenzymes.

In vitro studies using human liver microsomes have demonstrated that fluvoxamine is a potent inhibitor of CYP1A2 and CYP2C19. It is also an inhibitor of CYP2C9, CYP2D6, and CYP3A4, though generally to a lesser extent. The inhibitory potential is quantified by the inhibition constant (Ki), with a lower Ki value indicating a more potent inhibition.

These in vitro data are crucial for predicting potential drug-drug interactions in a non-clinical setting.

Table 3: In Vitro Inhibition of Human Cytochrome P450 Isozymes by Fluvoxamine

| CYP Isozyme | Substrate Used in Study | Ki Value (µM) |

| CYP1A2 | Theophylline | 0.035 (unbound) |

| CYP2C9 | Tolbutamide | 13.3 |

| CYP2C19 | Proguanil | 0.69 |

| CYP2D6 | N/A | Moderate Inhibitor |

| CYP3A4 | N/A | Weak Inhibitor |

Ki values are approximate and can vary based on experimental conditions.

Based on a comprehensive search of scientific literature, it is not possible to generate an article focusing solely on the pharmacokinetic properties of the chemical compound “Fluvoxamine-13C, d3 (maleate)” as requested.

The available body of research exclusively details the pharmacokinetics of the unlabeled parent compound, fluvoxamine or fluvoxamine maleate (B1232345). There is no published data on non-clinical enzyme inhibition, enzyme induction, transporter interaction, population pharmacokinetic analysis, or physiologically-based pharmacokinetic (PBPK) modeling specifically for "Fluvoxamine-13C, d3 (maleate)".

Isotopically labeled compounds such as Fluvoxamine-13C, d3 (maleate) are primarily synthesized for use as internal standards in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). In this context, their purpose is to ensure accurate quantification of the unlabeled drug (fluvoxamine) in biological matrices. The fundamental assumption in these applications is that the isotopic labeling does not alter the compound's physicochemical or biological properties, including its pharmacokinetic behavior. Therefore, separate, detailed pharmacokinetic studies on the labeled compound itself are not typically conducted or reported in scientific literature.

Adhering to the strict instruction to focus solely on "Fluvoxamine-13C, d3 (maleate)" and to not introduce information outside the explicit scope, the requested article cannot be created. All retrievable data on enzyme interactions and pharmacokinetic modeling pertains to fluvoxamine, and using this information would violate the core requirements of the prompt.

Degradation and Environmental Fate Studies of Fluvoxamine 13c, D3 Maleate

Stress Degradation Kinetics and Pathways

Fluvoxamine (B1237835) is susceptible to degradation under several stress conditions, a critical factor in determining its environmental fate and in the development of stable pharmaceutical formulations. Studies show the molecule is relatively unstable under acidic, basic, and oxidative conditions, as well as upon exposure to UV radiation. nih.govresearchgate.net

Hydrolytic Degradation Mechanisms and Kinetics

The hydrolysis of fluvoxamine maleate (B1232345) has been studied across a wide pH range (1.0–12.0) at various temperatures. researchgate.net The degradation follows pseudo-first-order kinetics. researchgate.net The compound is most susceptible to degradation in highly acidic conditions and shows greater stability in the pH range of 3.0–6.0. researchgate.net

The rate of hydrolysis is significantly faster in acidic conditions compared to basic conditions. For instance, at 80°C, approximately 62% degradation was observed after just 10 minutes in 0.5 M HCl. nih.gov In contrast, it took 40 minutes to achieve about 45% degradation in 2 M NaOH at the same temperature. nih.gov The primary mechanism of hydrolysis involves the cleavage of the oxime group. researchgate.net

Table 1: First-Order Rate Constants for Thermal Hydrolytic Degradation of Fluvoxamine at 80°C

| pH | Rate Constant (k) x 10⁻⁴ (min⁻¹) | Shelf life t₉₀ (min) |

|---|---|---|

| 1.0 | 13.8 | 76.0 |

| 3.0 | 1.15 | 913.0 |

| 6.0 | 1.80 | 1141.3 |

| 9.0 | 6.70 | 156.7 |

| 12.0 | 6.70 | 156.7 |

This table is interactive. You can sort and filter the data. Data sourced from Naz et al., 2020. researchgate.net

Photolytic Degradation Mechanisms and Kinetics

Fluvoxamine is sensitive to ultraviolet (UV) light, while its degradation under visible light is less significant. nih.gov Exposure of both the bulk powder and solutions to UV light leads to the formation of a major degradation product. nih.gov The primary photolytic pathway for fluvoxamine is isomerization. nih.gov Under UV-Vis irradiation, the clinically used (E)-isomer of fluvoxamine converts to its (Z)-isomer, also referred to as cis-fluvoxamine. nih.govresearchgate.net This photoisomerization can be enhanced by the presence of other substances like diclofenac (B195802) and triclosan (B1682465) in the environment. nih.gov

In aquatic environments, fluvoxamine is degraded mainly through direct photolysis, and the degradation rate is not significantly affected by pH changes between 6 and 9. researchgate.net

Oxidative Degradation Mechanisms and Kinetics

Fluvoxamine undergoes degradation under oxidative stress. Treatment with 10% hydrogen peroxide (H₂O₂) at 80°C for 30 minutes resulted in approximately 26% degradation, forming a few minor degradation products. nih.gov

A key oxidative pathway involves photosensitization. jocpr.comjocpr.com In the presence of a sensitizer (B1316253) like methylene (B1212753) blue and UV-A light, fluvoxamine reacts with singlet oxygen (¹O₂) in a Type II photodynamic reaction. jocpr.comjocpr.com This reaction proceeds via a [2+2] cycloaddition of singlet oxygen with the C=N double bond of the oxime, forming an unstable dioxetane intermediate. This intermediate then decomposes to yield carbonyl products. jocpr.com The involvement of singlet oxygen has been confirmed by quenching the reaction with specific scavengers like 1,4-diazabicyclo[2.2.2]octane (DABCO). jocpr.comjocpr.com

Thermal Degradation Profiles

The thermal stability of fluvoxamine depends on its physical state. As a bulk powder, fluvoxamine is relatively stable, showing no significant degradation when exposed to heat for five days. nih.gov However, in solution, it is more susceptible to thermal degradation. An aqueous solution of fluvoxamine showed about 24% degradation upon heating, with the formation of a minor degradation product. nih.gov

Kinetic studies using differential scanning calorimetry (DSC) have been employed to determine the activation energy of thermal decomposition, providing insights into the compound's stability. nih.govtbzmed.ac.irresearchgate.net Such analyses are crucial for understanding potential interactions and instabilities in pharmaceutical formulations. nih.govtbzmed.ac.ir

Identification and Structural Elucidation of Degradation Products

Various analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), have been instrumental in identifying and elucidating the structures of fluvoxamine's degradation products. researchgate.netresearchgate.netlcms.cz Under hydrolytic stress, four primary degradation products, designated D1, D2, D3, and D4, have been identified. researchgate.net

D1 (m/z 261.0): Formed by the hydrolytic cleavage of the oxime group. researchgate.net

D2 (m/z 76.0): A smaller fragment resulting from the degradation. researchgate.net

D3 (m/z 319.1): Identified as the (Z)-isomer of fluvoxamine, resulting from photochemical isomerization. researchgate.net

D4 (m/z 520.2): Believed to be formed from a subsequent intermolecular reaction of D1. researchgate.net

Under photosensitized oxidation, two main products are formed:

5-Methoxy-1-(4-(trifluoromethyl) phenyl) pentan-1-one: The major product, formed by the cleavage of the C=N bond. jocpr.com

2-nitroethanamine: A smaller side product. jocpr.com

Table 2: Summary of Identified Fluvoxamine Degradation Products

| Degradation Condition | Product Name / Identifier | Molecular Formula (Ion) | m/z |

|---|---|---|---|

| Hydrolysis / Photolysis | D1 | C₁₃H₁₆F₃O₂⁺ | 261.0 |

| Hydrolysis | D2 | - | 76.0 |

| Photolysis / Hydrolysis | D3 (cis-Fluvoxamine) | C₁₅H₂₁F₃N₂O₂⁺ | 319.1 |

| Hydrolysis | D4 | C₂₆H₃₀F₆O₄⁺ | 520.2 |

| Photosensitized Oxidation | 5-Methoxy-1-(4-(trifluoromethyl) phenyl) pentan-1-one | - | - |

| Photosensitized Oxidation | 2-nitroethanamine | - | - |

This table is interactive. You can sort and filter the data. Data sourced from Naz et al., 2020 and Gupta et al., 2015. researchgate.netjocpr.com

Use of Labeled Compound for Tracing Degradant Formation

The use of isotopically labeled compounds, such as Fluvoxamine-13C, d3, is a powerful technique in pharmaceutical research for tracing the fate of a drug and its metabolites or degradants. musechem.com This method involves incorporating stable or radioactive isotopes into the molecule, which act as tracers without significantly altering the compound's chemical properties. musechem.combioengineer.org

In the context of degradation studies, Fluvoxamine-13C, d3 (maleate) provides a distinct advantage for analysis by mass spectrometry (MS). The carbon-13 and deuterium (B1214612) (d3) atoms increase the mass of the parent molecule and any degradation products that retain these labels. This mass shift allows for the unambiguous identification of drug-related species in complex matrices, distinguishing them from background ions or contaminants. musechem.com

When a sample containing degraded Fluvoxamine-13C, d3 is analyzed, the mass spectrometer can specifically track the ions corresponding to the labeled fragments. This allows for the precise elucidation of degradation pathways by confirming which parts of the original molecule are retained in each new product. This technique is crucial for building a comprehensive profile of a drug's lifecycle and ensuring the safety and efficacy of pharmaceutical products. musechem.comacs.org

Advanced Analytical Techniques for Product Characterization

The characterization of degradation and transformation products of Fluvoxamine-¹³C, d₃ (maleate) necessitates sophisticated analytical techniques capable of separating and identifying structurally similar compounds. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone of these investigations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely employed for its high sensitivity and selectivity in quantifying fluvoxamine and its metabolites in complex matrices like plasma, urine, and environmental samples. nih.govepa.gov In this context, Fluvoxamine-¹³C, d₃ (maleate) serves as an ideal internal standard, as it co-elutes with the unlabeled analyte but is distinguished by its higher mass-to-charge ratio (m/z), correcting for matrix effects and variations in sample processing. epa.gov

For the elucidation of unknown degradation products, high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, is invaluable. nih.gov These instruments provide highly accurate mass measurements, enabling the determination of elemental compositions for parent and product ions, which is a critical step in identifying novel structures formed during degradation processes. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy also plays a role, particularly in the structural confirmation of synthesized reference standards of potential degradation products. pnnl.govecetoc.org While less sensitive than MS, NMR provides definitive structural information, confirming connectivity and stereochemistry, which is essential for verifying the identity of transformation products identified by MS. ecetoc.org

Environmental Transformation Pathways

The environmental fate of Fluvoxamine-¹³C, d₃ (maleate) is dictated by its susceptibility to various transformation processes, including biodegradation, abiotic degradation in aquatic systems, and interactions with soil matrices.

Biodegradation Studies (e.g., Microbial Metabolism)

While specific microbial degradation studies on fluvoxamine in environmental settings are limited, significant insight can be gained from mammalian metabolism studies, which often predict the primary pathways for microbial transformation. The metabolism of fluvoxamine is extensive, with less than 4% of the parent drug excreted unchanged in urine. epa.gov

The primary route of metabolic degradation involves oxidative demethylation of the methoxy (B1213986) group, followed by oxidation to a carboxylic acid. epa.govdrugbank.com This leads to the formation of the main metabolite, fluvoxamine acid. epa.govdrugbank.com Another significant pathway involves the removal or modification of the primary amino group. epa.govdrugbank.com In total, at least nine distinct metabolites have been identified in humans, none of which are considered pharmacologically active. chemsafetypro.com These biotransformation pathways, driven by cytochrome P450 enzymes in humans, are analogous to oxidative processes carried out by microorganisms in soil and water. epa.gov

The principal identified metabolic transformation products are listed below:

| Transformation Pathway | Resulting Product |

| Oxidative Demethylation & Oxidation | Fluvoxamine Acid |

| N-Acetylation of Fluvoxamine Acid | N-Acetyl Fluvoxamine Acid |

| Removal of Amino Group | Metabolite m3 |

This table is based on data from mammalian metabolism studies, which serve as a proxy for microbial biodegradation pathways.

Abiotic Transformation in Aquatic Environments (e.g., Photoreaction, Hydrolysis)

Fluvoxamine-¹³C, d₃ (maleate) is susceptible to abiotic degradation in aquatic environments, primarily through photoreaction, while showing varied stability against hydrolysis.

Photoreaction: Exposure to ultraviolet (UV) and simulated solar light is a significant driver of fluvoxamine transformation. pnnl.govorst.edu The primary photodegradation pathway is not cleavage of the molecule but rather a photo-isomerization process. nih.govrsc.org Fluvoxamine, which exists as the (E)-isomer, converts to the corresponding (Z)-isomer, also referred to as cis-fluvoxamine, upon irradiation. rsc.org This process can be influenced by components in the water matrix; for instance, the presence of substances like diclofenac and humic acids can enhance the rate of isomerization. rsc.org Other minor photoproducts have been detected, resulting from pathways such as N-demethylation and hydrolysis of the trifluoromethyl (-CF₃) group. clinpgx.org

Hydrolysis: Forced degradation studies, a key part of stability-indicating method validation, provide insight into the hydrolytic stability of the compound. Fluvoxamine maleate is highly susceptible to degradation under acidic conditions. pnnl.govorst.edu One study reported approximately 62% degradation after just 10 minutes in 0.5 M HCl at 80°C. pnnl.govorst.edu The compound is also unstable in basic conditions, though the degradation rate is slower than in acidic media, with about 45% degradation observed after 40 minutes in 2 M NaOH at 80°C. pnnl.govorst.edu The primary degradation product formed under both acidic and basic hydrolysis appears to be identical. orst.edu

Sorption and Leaching Behavior in Soil Matrices

The mobility of Fluvoxamine-¹³C, d₃ (maleate) in the terrestrial environment is governed by its tendency to adsorb to soil and sediment particles. This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong binding to organic matter in the soil, leading to low mobility and reduced potential for leaching into groundwater. Conversely, a low Koc value suggests the compound is more mobile and prone to leaching.

Mobility Classification Based on Koc Values

| Koc Value | Mobility Class | Leaching Potential |

| < 50 | Very High | High |

| 50 - 150 | High | High |

| 150 - 500 | Moderate | Moderate |

| 500 - 2000 | Low | Low |

| > 2000 | Slight/Immobile | Very Low |

This is a general classification table. The specific Koc for Fluvoxamine-¹³C, d₃ (maleate) has not been experimentally determined.

Stability-Indicating Analytical Method Validation

The validation of a stability-indicating analytical method ensures that the quantitative analysis of an active pharmaceutical ingredient, such as Fluvoxamine-¹³C, d₃ (maleate), is specific and unaffected by the presence of its degradation products. Such methods, typically using RP-HPLC with UV detection, are essential for quality control and stability testing. pnnl.gov

Validation involves subjecting the drug substance to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These conditions typically include acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress. orst.edu The goal is to generate the likely degradation products and demonstrate that the analytical method can effectively separate the intact drug peak from all degradant peaks.

Studies on fluvoxamine maleate have shown it to be labile under several stress conditions. pnnl.gov

Summary of Forced Degradation Studies for Fluvoxamine Maleate

| Stress Condition | Conditions Applied | Observation | Percent Degradation |

| Acid Hydrolysis | 0.5 M HCl at 80°C | Significant degradation, one major degradant peak formed. | ~62% in 10 min |

| Base Hydrolysis | 2 M NaOH at 80°C | Significant degradation, slower than acid hydrolysis. | ~45% in 40 min |

| Oxidation | 10% H₂O₂ at 80°C | Moderate degradation, few minor degradant peaks. | ~26% in 30 min |

| Photolysis (UV) | Bulk powder and solution exposed to UV light | Sensitive to UV light, one major degradant peak formed. | ~18% (solution) |

| Thermal Stress | Bulk powder at elevated temperature | Relatively stable. | No significant degradation |

Data compiled from multiple studies. pnnl.govorst.edu Percent degradation can vary based on exact experimental conditions.

The successful validation of these HPLC methods confirms their accuracy, precision, linearity, and robustness, making them suitable for the quantitative determination of fluvoxamine in the presence of its degradation products.

Advanced Research Applications of Fluvoxamine 13c, D3 Maleate

Mechanism of Action Elucidation (Molecular Level)

The primary mechanism of action for fluvoxamine (B1237835) is the selective inhibition of the serotonin (B10506) transporter (SERT), which increases the concentration of serotonin in the synaptic cleft. patsnap.compatsnap.com Fluvoxamine-13C, d3 (maleate) is instrumental in dissecting this mechanism with high precision at the molecular level. By using this stable isotope-labeled (SIL) compound, researchers can trace the molecule's behavior in complex biological systems without the need for radioactive labels.

Receptor Binding Kinetics and Dynamics (In Vitro)

In vitro receptor binding studies have established that fluvoxamine is a potent inhibitor of serotonin reuptake. fda.gov The use of Fluvoxamine-13C, d3 (maleate) allows for highly accurate characterization of its binding kinetics to its primary target, SERT, and its secondary target, the sigma-1 receptor. patsnap.comnih.gov